molecular formula C7H4Cl2F3N B2452507 2,6-Dichloro-3-(trifluoromethyl)aniline CAS No. 6656-72-0

2,6-Dichloro-3-(trifluoromethyl)aniline

Cat. No. B2452507
CAS RN: 6656-72-0
M. Wt: 230.01
InChI Key: NKCROTQPQZXJOL-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-(trifluoromethyl)aniline” is a nitrogen compound that is useful in organic synthesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Synthesis Analysis

The synthesis of “2,6-Dichloro-3-(trifluoromethyl)aniline” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material and subjected to halogenation reaction and ammoniation reaction . This process results in a high conversion rate at moderate reaction conditions .


Molecular Structure Analysis

The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,6-Dichloro-3-(trifluoromethyl)aniline” include halogenation and ammoniation . The starting material, p-Chlorobenzotrifluoride, undergoes these reactions to form the desired product .


Physical And Chemical Properties Analysis

The physical form of “2,6-Dichloro-3-(trifluoromethyl)aniline” is liquid . It has a molecular weight of 230.02 .

Scientific Research Applications

Synthesis and Application in Pesticides and Herbicides

2,6-Dichloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of efficient and low-toxic pesticides and new herbicides. Various methods of preparing this intermediate have been explored, emphasizing its significance in agricultural chemistry (Zhou Li-shan, 2002).

Methodology in Synthesis

Use in Nonlinear Optics (NLO) Materials

Studies on 4-chloro-3-(trifluoromethyl)aniline and similar compounds have revealed their potential utility in nonlinear optics materials. The research highlights the effects of substituents on vibrational spectra and the molecular structural and electronic properties crucial for NLO applications (B. Revathi et al., 2017).

Vibrational Spectroscopy and Quantum Chemical Studies

Extensive vibrational spectroscopic and quantum chemical studies on compounds related to 2,6-Dichloro-3-(trifluoromethyl)aniline, such as 2-(trifluoromethyl)aniline, have been conducted. These studies provide insights into the vibrational, structural, thermodynamic, and electronic characteristics of these compounds, which are fundamental for various chemical applications (V. Arjunan et al., 2011).

Applications in Fluorescence and Sensing

The compound has been explored for its applications in fluorescence. Certain derivatives, such as 2,6-bis(arylsulfonyl)anilines, exhibit high fluorescence emissions and can act as fluorescent scaffolds, potentially useful in sensing and material sciences (Teruo Beppu et al., 2014).

Safety And Hazards

“2,6-Dichloro-3-(trifluoromethyl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCROTQPQZXJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(trifluoromethyl)aniline

Synthesis routes and methods I

Procedure details

This material was prepared by chlorination of 2-chloro-5-trifluoromethylaniline with N-chlorosuccinimide followed by chromatographic purification. The product was isolated as a yellow oil which was characterized by IR and 1H NMR spectroscopy and combustion analysis.
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Synthesis routes and methods II

Procedure details

Hydrogenation of 2,4-dichloro-3-nitro-benzotrifluoride (5.0 g, 19.2 mmol; ABCR, Karlsruhe/Germany) in 100 ml MeOH in the presence of 1 g Raney-nickel, filtration and concentration of the filtrate gives the title compound: TLC: Rf=0.67 (EE).
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5 g
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100 mL
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1 g
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